N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDHZTWNRLDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Cyclization with Phosphorus Pentachloride
A high-yielding approach involves reacting thiosemicarbazide with 2-chlorophenylacetic acid in the presence of phosphorus pentachloride (PCl₅). This method, adapted from a patent (CN103936691A), proceeds via a solid-phase mechanochemical reaction:
Reagents :
- Thiosemicarbazide (1 mol)
- 2-Chlorophenylacetic acid (1.2 mol)
- PCl₅ (1.2 mol)
Procedure :
- Grind reagents at room temperature for 30 minutes.
- Quench with alkaline solution (pH 8–8.2) to yield 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole.
- Purify via recrystallization (ethanol/water).
Yield : >91%.
Advantages : Minimal solvent use, short reaction time, and scalability.
Hydrazide Cyclization with Carbon Disulfide
An alternative route, derived from triazolo-thiadiazole syntheses, employs 2-chlorobenzohydrazide:
Reagents :
- 2-Chlorobenzohydrazide (1 mol)
- Carbon disulfide (1.5 mol)
- Potassium hydroxide (1.5 mol)
Procedure :
- Reflux in ethanol to form potassium dithiocarbazinate.
- Treat with hydrazine hydrate to cyclize into 2-amino-5-(2-chlorophenyl)-1,3,4-thiadiazole.
Yield : ~70%.
Advantages : Compatibility with sensitive functional groups.
Amide Bond Formation
The 2-amino group of the thiadiazole intermediate undergoes amidation with 3-phenylpropanoic acid. This step utilizes carbodiimide-mediated coupling, as demonstrated in N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives:
EDC/HOBt-Mediated Coupling
Reagents :
- 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole (1 mol)
- 3-Phenylpropanoic acid (1.2 mol)
- EDC (1.2 mol), HOBt (1.2 mol)
Procedure :
- Activate 3-phenylpropanoic acid with EDC/HOBt in acetonitrile (30 min).
- Add thiadiazole amine, stir for 24 h at room temperature.
- Work up with ethyl acetate/water, purify via column chromatography (EtOAc/petroleum ether).
Yield : 60–70% (extrapolated from analogous reactions).
Characterization :
Comparative Analysis of Synthetic Routes
Mechanistic Insights
- Thiadiazole Cyclization : PCl₅ facilitates dehydrative cyclization by activating the carboxylic acid into an acyl chloride intermediate, which reacts with thiosemicarbazide’s nucleophilic sulfur.
- Amide Coupling : EDC converts the carboxylic acid into an O-acylisourea, which reacts with the amine to form the amide bond without racemization.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide serves as a significant building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for developing new compounds with tailored properties.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. Preliminary tests suggest that this compound may possess similar properties, making it a candidate for further investigation against pathogens.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Initial findings indicate that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor interaction.
Medicine
The therapeutic potential of this compound is being explored for various conditions:
- Epilepsy Treatment : Some studies suggest that thiadiazole derivatives can modulate neurotransmitter systems, indicating potential use in treating epilepsy.
- Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways positions it as a possible candidate for developing anti-inflammatory medications .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemicals : Its biological activity makes it suitable for developing pesticides or herbicides.
- Pharmaceuticals : As a precursor in drug synthesis, it can lead to the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in disease processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The presence of the thiadiazole ring and the chlorophenyl group contributes to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a propanamide group.
N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine: Contains additional chlorine atoms and a different amine group.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H14ClN3OS
- Molecular Weight : 319.81 g/mol
- CAS Number : To be determined based on synthesis data.
The compound features a thiadiazole ring, a chlorophenyl group, and a phenylpropanamide moiety. The presence of the chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiadiazole-based compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In particular, derivatives with substitutions on the thiadiazole ring have demonstrated enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | MCF-7 | 6.80 | HDAC inhibition |
| N(1)-hydroxy-N(8)-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HepG2 | 10.10 | HDAC inhibition |
The docking studies reveal that these compounds bind effectively to the active sites of HDACs, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes required for microbial growth. For instance, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has shown promising results against various bacterial strains.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring is believed to facilitate binding to proteins involved in critical cellular processes such as:
- Enzyme Inhibition : Compounds may inhibit enzymes like HDACs or kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : Interaction with receptors may alter signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the anticancer potential of thiadiazole derivatives:
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives on breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results indicated that modifications to the thiadiazole structure significantly impacted anticancer activity .
- Structure-Activity Relationship (SAR) : Research has demonstrated that substituents on the thiadiazole ring can enhance activity against cancer cells. For example, shifting from para to ortho positions significantly increased potency .
Q & A
Basic: What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide?
Answer:
The synthesis typically involves cyclization of thiosemicarbazide derivatives with POCl₃ under reflux. For example:
React 3-phenylpropionic acid (or its chloride) with thiosemicarbazide in POCl₃ at 90°C for 3 hours .
Precipitate the product by adjusting pH to 8–9 with NH₃, followed by recrystallization (e.g., DMSO/water mixture).
Key Variables:
- Molar ratios (e.g., 1:1 acid/thiosemicarbazide).
- Reflux time/temperature (e.g., 90°C, 3 hours).
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | POCl₃, 90°C, 3h | Use anhydrous conditions to avoid hydrolysis |
| 2 | NH₃ precipitation | Slow addition of NH₃ to minimize impurities |
Advanced: How can synthetic yields be improved for this compound?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalysis: Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
- Purification: Gradient recrystallization (e.g., ethanol/water) improves purity .
Troubleshooting Low Yields: - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Characterize byproducts (e.g., unreacted thiosemicarbazide) via HPLC-MS .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
Core techniques include:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
- HPLC: Assess purity (≥98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- IR: Validate amide C=O stretch (~1650 cm⁻¹) and thiadiazole ring vibrations (~1550 cm⁻¹) .
Advanced: How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
Answer:
- Crystallization: Grow crystals via slow evaporation (e.g., DMSO/ethanol).
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
- Analysis: Refine structures with SHELXL; validate bond angles/distances (e.g., C–S bond ≈ 1.68 Å in thiadiazole) .
Basic: What biological targets are associated with this compound?
Answer:
- Anticancer: Inhibits topoisomerase II (IC₅₀ ~12 µM in MCF-7 cells) .
- Antimicrobial: Active against Gram-positive bacteria (MIC 8 µg/mL for S. aureus) .
Advanced: How can conflicting mechanistic data (e.g., varying IC₅₀ values) be reconciled?
Answer:
- Assay Variability: Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) .
- Solubility Effects: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Control Experiments: Include reference inhibitors (e.g., doxorubicin for topoisomerase II) .
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Key Interactions: - Thiadiazole sulfur forms hydrophobic contacts with Leu541.
- Chlorophenyl group engages in π-π stacking with Phe472 .
Advanced: How are stability and degradation profiles evaluated under physiological conditions?
Answer:
- Forced Degradation: Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS.
- Thermal Stability: Heat at 60°C for 1 week; monitor decomposition by ¹H NMR .
Findings: - Stable at pH 7.4 (PBS buffer), but hydrolyzes at pH <2 (amide bond cleavage) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Modification Sites:
- Replace 2-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) .
- Vary the propanamide chain length (C2 vs. C3) .
- Testing Protocol:
- Synthesize 10–15 analogs via parallel synthesis.
- Screen for cytotoxicity (MTT assay) and selectivity (normal vs. cancer cells) .
Basic: What analytical challenges arise in detecting synthesis byproducts?
Answer:
- Common Byproducts:
- Uncyclized thiosemicarbazide intermediates (detect via LC-MS, m/z ~250) .
- Chlorinated side products from POCl₃ overuse (identify via Cl isotopic patterns in HRMS) .
Mitigation:
- Optimize POCl₃ stoichiometry (3 mol equiv. recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
